4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]benzamide
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Overview
Description
4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides and amines. Reaction conditions often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyridine derivatives: These compounds also exhibit antimicrobial and antiviral properties.
Uniqueness
What sets 4-METHOXY-N~1~-[4-OXO-2-(PHENOXYMETHYL)-3(4H)-QUINAZOLINYL]BENZAMIDE apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-17-13-11-16(12-14-17)22(27)25-26-21(15-30-18-7-3-2-4-8-18)24-20-10-6-5-9-19(20)23(26)28/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
KCOVRRDMDUUPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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